molecular formula C11H11NO3 B062298 7-Amino-4-(methoxymethyl)-2H-chromen-2-one CAS No. 175205-10-4

7-Amino-4-(methoxymethyl)-2H-chromen-2-one

Cat. No.: B062298
CAS No.: 175205-10-4
M. Wt: 205.21 g/mol
InChI Key: QZZLLHOMMCKWIQ-UHFFFAOYSA-N
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Description

7-Amino-4-(methoxymethyl)-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit fascinating fluorescence behavior upon excitation with ultraviolet light

Biochemical Analysis

Biochemical Properties

7-Amino-4-(methoxymethyl)-2H-chromen-2-one, like other coumarins, interacts with various enzymes, proteins, and other biomolecules. It is used as a fluorescent labeling reagent for trace determination of enzymes . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

The effects of this compound on cells are diverse and complex. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used as an antibacterial agent against MDR isolates of M. tuberculosis, impacting the cell morphology .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It may also be used as an electron donor (amino groups) to transfer charge in a fluorescent sensor for the detection of mercury ions in aqueous media .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Preparation Methods

The synthesis of 7-Amino-4-(methoxymethyl)-2H-chromen-2-one typically involves several steps. One common method starts with the acylation of m-aminophenol with methoxycarbonyl chloride, followed by condensation with acetoacetic ester in the presence of sulfuric acid . This method is efficient and yields a high purity product. Industrial production methods often involve optimizing these reaction conditions to scale up the process while maintaining product quality.

Chemical Reactions Analysis

7-Amino-4-(methoxymethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various alkylated derivatives.

Comparison with Similar Compounds

7-Amino-4-(methoxymethyl)-2H-chromen-2-one can be compared with other coumarin derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct fluorescence characteristics and makes it suitable for a variety of scientific applications.

Properties

IUPAC Name

7-amino-4-(methoxymethyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-6-7-4-11(13)15-10-5-8(12)2-3-9(7)10/h2-5H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZLLHOMMCKWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)OC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334025
Record name 7-Amino-4-(methoxymethyl)-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-10-4
Record name 7-Amino-4-(methoxymethyl)-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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